4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
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Overview
Description
4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is an organic compound with a unique molecular structure It is characterized by the presence of a propyl group and a carboxylic acid group attached to a bicyclohexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of Cyclohexyl Derivatives: The initial step involves the reaction of cyclohexane with 1,1-dichloroethane under appropriate conditions to form cyclohexyl derivatives.
Addition of Propyl Group: The cyclohexyl derivatives are then reacted with propyl bromide to introduce the propyl group.
Industrial Production Methods
Industrial production of 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- (1’s,4’r)-4’-Propyl-1,1’-bi(cyclohexyl)-4-one
Uniqueness
4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is unique due to the presence of both a propyl group and a carboxylic acid group on a bicyclohexane framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1003712-25-1 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-cyclohexyl-1-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H28O2/c1-2-10-16(15(17)18)11-8-14(9-12-16)13-6-4-3-5-7-13/h13-14H,2-12H2,1H3,(H,17,18) |
InChI Key |
CRKWSJSVCKXPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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